MK-8245 Trifluoroacetate

Descripción general

Descripción

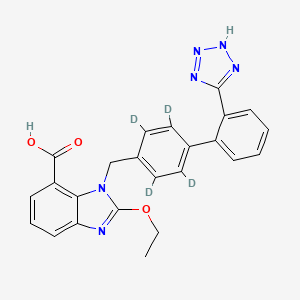

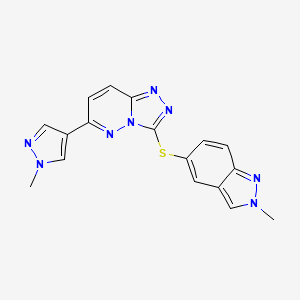

MK-8245 (Trifluoroacetate) is a phenoxy piperidine isoxazole derivative that functions as a potent, liver-targeting stearoyl-CoA desaturase (SCD) inhibitor. It demonstrates significant anti-diabetic and anti-dyslipidemic effects. The compound showcases high specificity and efficacy against SCD1 across various species, with IC50 values of 1 nM for human SCD1 and 3 nM for both rat and mouse SCD1 .

Aplicaciones Científicas De Investigación

MK-8245 (Trifluoroacetate) has several scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of stearoyl-CoA desaturase.

Biology: Helps in understanding the role of stearoyl-CoA desaturase in lipid metabolism.

Medicine: Demonstrates potential therapeutic effects in managing diabetes and dyslipidemia by improving glucose clearance and reducing lipid levels

Mecanismo De Acción

MK-8245 (Trifluoroacetate) exerts its effects by inhibiting the stearoyl-CoA desaturase enzyme, which is involved in the desaturation of stearoyl-CoA to oleoyl-CoA. The compound contains a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition. This liver specificity is crucial for its therapeutic effects in reducing glucose levels and lipid concentrations .

Safety and Hazards

The safety data sheet for MK-8245 Trifluoroacetate advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MK-8245 (Trifluoroacetate) involves the incorporation of a tetrazole acetic acid moiety, which is crucial for its liver-targeting properties through organic anion transporting polypeptides (OATPs) recognition . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature.

Industrial Production Methods

Industrial production methods for MK-8245 (Trifluoroacetate) are also proprietary. it is known that the compound is produced with high purity and specificity for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

MK-8245 (Trifluoroacetate) primarily undergoes inhibition reactions as it targets the stearoyl-CoA desaturase enzyme. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor .

Common Reagents and Conditions

The compound’s inhibition potency in rat hepatocyte assays (IC50 of 68 nM) surpasses that in HepG2 cell assays devoid of active OATPs (IC50 of 1 μM), highlighting its liver specificity .

Major Products Formed

The major product formed from the inhibition reaction is the inhibited stearoyl-CoA desaturase enzyme, which leads to reduced desaturation of stearoyl-CoA .

Comparación Con Compuestos Similares

Similar Compounds

MK-8245: The non-trifluoroacetate form of the compound.

Other SCD Inhibitors: Compounds that inhibit stearoyl-CoA desaturase but may not have the same liver-targeting specificity.

Uniqueness

MK-8245 (Trifluoroacetate) is unique due to its high specificity and efficacy against SCD1, its liver-targeting properties, and its significant anti-diabetic and anti-dyslipidemic effects. It exhibits over 100,000-fold selectivity against Δ-5 and Δ-6 desaturases in comparative assays .

Propiedades

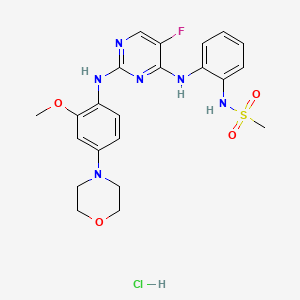

IUPAC Name |

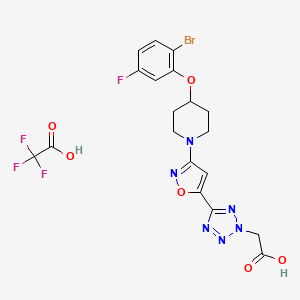

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBPCMXFQYATAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF4N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735343 | |

| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415559-41-9 | |

| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)